molecular formula C28H22 B8554964 4,4'-Bis(1-phenylethenyl)-1,1'-biphenyl CAS No. 22726-74-5

4,4'-Bis(1-phenylethenyl)-1,1'-biphenyl

Cat. No.: B8554964
CAS No.: 22726-74-5
M. Wt: 358.5 g/mol
InChI Key: DAQJTKPLENSQBG-UHFFFAOYSA-N
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Description

4,4'-Bis(1-phenylethenyl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C28H22 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

22726-74-5

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

1-(1-phenylethenyl)-4-[4-(1-phenylethenyl)phenyl]benzene

InChI

InChI=1S/C28H22/c1-21(23-9-5-3-6-10-23)25-13-17-27(18-14-25)28-19-15-26(16-20-28)22(2)24-11-7-4-8-12-24/h3-20H,1-2H2

InChI Key

DAQJTKPLENSQBG-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=C)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.6 millimoles of n-butyllithium as a 0.53 Normal solution in benzene was admixed with 4.06 grams of methyltriphenylphosphonium bromide dissolved in 50 milliliters of tetrahydrofuran in a nitrogen-purged glass reaction vessel and the vessel maintained at ambient temperature (about 22° C.) for a period of 2 hours. A suspension of 2.05 grams of Compound VI in 30 milliliters of tetrahydrofuran was added to the reaction mixture. The reaction vessel was maintained at room temperature for a period of about 16 hours. At the end of this period, the tetrahydrofuran was evaporated and the remaining solid dissolved in a 1:1 by volume diethyl ether-water mixture. The ether and water were separated and the ether layer washed with water and subsequently the ether was evaporated. The crude product Compund VII was recrystallized twice from a 1 to 1 mixture of benzene and ethanol and the solid product obtained washed with n-hexane, the 4,4'-bis(1-phenylethenyl)1,1'-biphenyl (Compound VII) had a melting point of 193°-196° C. A benzene solution of Compound VII was prepared in a nitrogen-filled serum bottle equipped with a magnetic stirrer. The solution contained 0.5 grams (1.41 millimoles) of Compound VII and 70 milliliters of dry benzene. 7.2 milliliters of 0.482 Normal secondary butyllithium n-hexane solution was injected into the serum bottle with a hypodermic syringe to provide 3.47 milliequivalents of sec-butyllithium. The mixture was stirred at room temperature for 2 hours and 40 minutes, and resulted in a deep blue colored dispersion.
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10.6 mmol
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
0.482
Quantity
7.2 mL
Type
reactant
Reaction Step Five
Name
secondary butyllithium n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
4.06 g
Type
catalyst
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

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